molecular formula C27H30O3 B14303872 4-Heptylphenyl 4-(benzyloxy)benzoate CAS No. 111973-84-3

4-Heptylphenyl 4-(benzyloxy)benzoate

Cat. No.: B14303872
CAS No.: 111973-84-3
M. Wt: 402.5 g/mol
InChI Key: UAHDFYCLNHMYLJ-UHFFFAOYSA-N
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Description

4-Heptylphenyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a benzyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-(benzyloxy)benzoate typically involves the esterification of 4-benzyloxybenzoic acid with 4-heptylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Heptylphenyl 4-(benzyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Heptylphenyl 4-(benzyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(benzyloxy)benzoate involves its interaction with molecular targets through various pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptylphenyl 4-(methoxy)benzoate
  • 4-Heptylphenyl 4-(ethoxy)benzoate
  • 4-Heptylphenyl 4-(propoxy)benzoate

Uniqueness

4-Heptylphenyl 4-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

111973-84-3

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

(4-heptylphenyl) 4-phenylmethoxybenzoate

InChI

InChI=1S/C27H30O3/c1-2-3-4-5-7-10-22-13-17-26(18-14-22)30-27(28)24-15-19-25(20-16-24)29-21-23-11-8-6-9-12-23/h6,8-9,11-20H,2-5,7,10,21H2,1H3

InChI Key

UAHDFYCLNHMYLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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